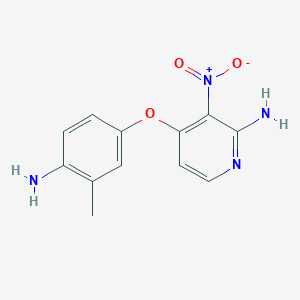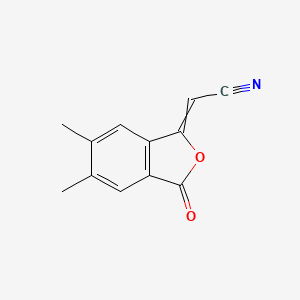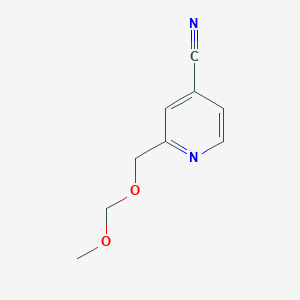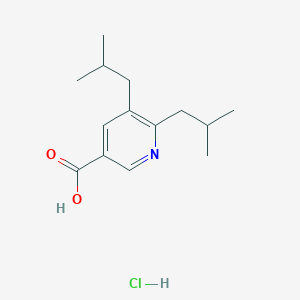
5,6-Diisobutylnicotinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid with isobutyl groups. This can be achieved through a series of chemical reactions, including:
Alkylation Reaction: Nicotinic acid is reacted with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The resulting 5,6-Diisobutyl-nicotinic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diisobutylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the isobutyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Diisobutylnicotinic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating lipid metabolism and reducing cholesterol levels.
Industry: Used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5,6-Diisobutylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: It may bind to nicotinic acid receptors, influencing lipid metabolism and reducing cholesterol levels.
Modulating Enzymatic Activity: It can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels.
Isonicotinic Acid: A structural isomer with different biological activities.
2,6-Diisobutyl-nicotinic Acid: Another derivative with similar structural properties.
Uniqueness
5,6-Diisobutylnicotinic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate lipid metabolism and potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C14H22ClNO2 |
|---|---|
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4;/h7-10H,5-6H2,1-4H3,(H,16,17);1H |
InChI-Schlüssel |
BLWJREUVXYTHBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
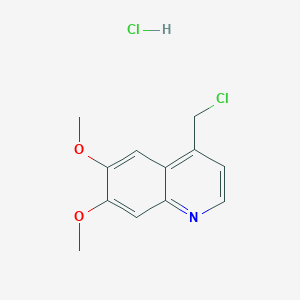
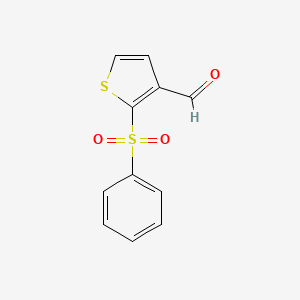

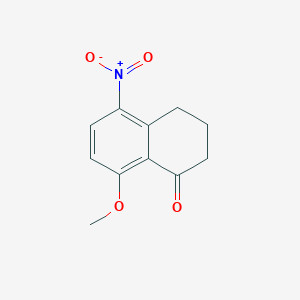
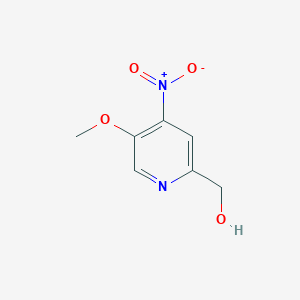
![[6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B8423072.png)
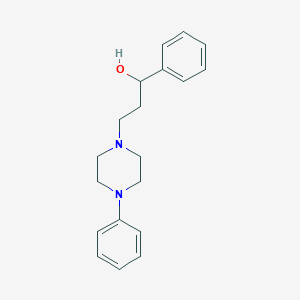
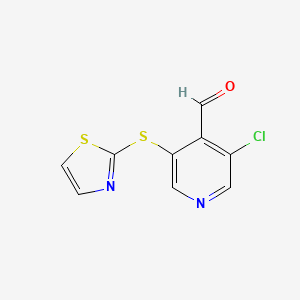
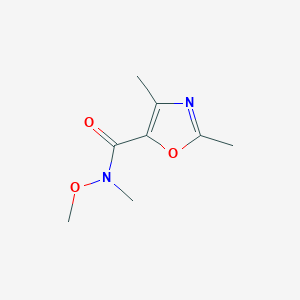
![N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8423107.png)
